6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione
Description
6-oxa-7λ⁶-thia-8-azaspiro[3.5]nonane-7,7-dione is a spirocyclic heterocyclic compound characterized by a unique fused-ring system. Its structure comprises:
- A spiro[3.5]nonane core, where two rings (a 3-membered and a 5-membered ring) share a single atom.
- Heteroatoms: oxygen (oxa), sulfur in a sulfone configuration (thia-7λ⁶), and nitrogen (aza).
The compound’s spirocyclic framework and heteroatom-rich architecture make it a candidate for applications in medicinal chemistry and materials science, though specific biological data are absent in the available sources .
Properties
IUPAC Name |
6-oxa-7λ6-thia-8-azaspiro[3.5]nonane 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)7-4-6(5-10-11)2-1-3-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRRJJKJJSYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNS(=O)(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzimidazole-4,7-diones ()
- Structure : Planar benzimidazole fused with two ketone groups at positions 4 and 5.
- Key Differences : Lacks spirocyclic topology; planar structure may limit 3D interaction with biological targets compared to the spiro system of the target compound.
- Applications: Demonstrated antiproliferative activity in A549 lung cancer cells under hypoxia, with compound 6b showing a hypoxia/normoxia cytotoxicity coefficient comparable to tirapazamine .
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives ()
- Structure : Larger spiro[4.5]decane system with benzothiazole and hydroxyl-phenyl substituents.
- Key Differences: Increased ring size (spiro[4.5] vs. [3.5]) may reduce ring strain and alter solubility.
- Synthesis : Synthesized via condensation reactions involving 2-oxa-spiro[3.4]octane-1,3-dione, highlighting shared synthetic challenges in spirocyclic dione formation .
1-Azaspiro[3.5]nona-8-en-2,7-dione Derivatives ()
- Structure: Features a spiro[3.5] system with functional groups like cyano and silyloxy.
- Key Differences: Presence of unsaturated bonds (enone) and bulky silyloxy groups may confer distinct reactivity and steric hindrance compared to the sulfur-containing target compound.
Stability and Reactivity
- Benzimidazole-4,7-diones : Validated RP-UPLC methods confirmed stability in physiological conditions, critical for their role as hypoxia-activated prodrugs .
- 6-oxa-7λ⁶-thia-8-azaspiro[3.5]nonane-7,7-dione: Stability data are unreported, but the sulfone group (thia-7λ⁶) likely enhances oxidative stability compared to non-sulfurated analogues .
Biological Activity
6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione (CAS Number: 2305252-60-0) is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 177.22 g/mol
- SMILES : O=S1(=O)NCC2(CO1)CCC2
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the spirocyclic family have shown promising pharmacological properties, particularly in the context of GPR119 receptor agonism, which is relevant for glucose metabolism and diabetes management.
Related Compounds and Their Activities
Research on similar spirocyclic compounds indicates potential therapeutic applications:
| Compound Name | Activity | Reference |
|---|---|---|
| 54g (a GPR119 agonist) | Potent glucose-lowering effect in diabetic rats | |
| 1-Oxa-7-azaspiro[3.5]nonane | Various biological evaluations pending |
Case Study: GPR119 Agonists
A study published in 2018 highlighted the design and synthesis of novel GPR119 agonists based on the azaspiro framework. Compound 54g was identified as having a favorable pharmacokinetic profile and demonstrated significant glucose-lowering effects in diabetic models. The structural modifications included optimizing the piperidine N-capping group, which may inform future studies on this compound .
While specific studies on this compound are lacking, compounds with similar structures often interact with G protein-coupled receptors (GPCRs), influencing metabolic pathways. The modulation of these receptors can lead to improved insulin sensitivity and regulation of blood glucose levels.
Future Research Directions
Given the limited data available on this compound, further research is necessary to elucidate its biological effects. Potential areas for exploration include:
- In vitro and in vivo studies to assess pharmacological efficacy.
- Structural optimization to enhance receptor binding affinity and selectivity.
- Toxicological assessments to evaluate safety profiles for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
